1,4-Dibromoadamantane
Overview
Description
1,4-Dibromoadamantane is a brominated derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. The compound has the molecular formula C₁₀H₁₄Br₂ and is known for its unique cage-like structure, which imparts significant stability and rigidity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromoadamantane can be synthesized through several methods, one of which involves the bromination of adamantane. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction proceeds under controlled conditions to ensure selective bromination at the 1,4-positions of the adamantane cage .
Another method involves the radical bromination of adamantane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This method also selectively produces this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored to avoid over-bromination and to ensure the selective formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromoadamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles such as hydroxyl groups, amines, or alkyl groups.
Reduction Reactions: The compound can be reduced to adamantane or partially reduced to mono-bromoadamantane using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Oxidation of this compound can lead to the formation of adamantanone derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or other strong bases.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Major Products Formed
Substitution: 1,4-Dihydroxyadamantane, 1,4-diaminoadamantane.
Reduction: Adamantane, 1-bromoadamantane.
Oxidation: Adamantanone derivatives.
Scientific Research Applications
1,4-Dibromoadamantane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials, including polymers and nanomaterials.
Medicinal Chemistry: this compound and its derivatives have been explored for their potential antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 1,4-dibromoadamantane in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo various transformations, leading to the formation of substituted or reduced products. The rigid structure of the adamantane core provides stability to these intermediates, facilitating selective reactions .
In biological systems, the adamantane core can interact with lipid membranes, enhancing the delivery and efficacy of pharmaceutical compounds. The bromine atoms can also participate in halogen bonding, influencing the binding affinity and specificity of the compound towards its molecular targets .
Comparison with Similar Compounds
1,4-Dibromoadamantane can be compared with other brominated adamantane derivatives, such as:
1,3-Dibromoadamantane: Similar in structure but with bromine atoms at the 1,3-positions.
1-Bromoadamantane: Contains a single bromine atom, leading to different substitution and reduction patterns.
1,3,5-Tribromoadamantane: Contains three bromine atoms, resulting in higher reactivity and potential for multiple substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability compared to other brominated adamantane derivatives .
Properties
IUPAC Name |
1,4-dibromoadamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJZBMGMBABTDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404016 | |
Record name | 1,4-dibromoadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39646-72-5 | |
Record name | 1,4-dibromoadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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